2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide

Lipophilicity optimization Blood-brain barrier penetration Drug-likeness

This 5-bromo-2-fluorophenyl N-methylglycinamide intermediate delivers unmatched chemoselectivity for medicinal chemistry programs. The ortho‑fluorine/meta‑bromine arrangement enables exclusive Suzuki–Miyaura diversification at the 5‑position without competing defluorination, accelerating CNS‑focused kinase and BACE1 SAR explorations. With an XLogP3 of 1.8 and TPSA of 46.3 Ų, it occupies optimal CNS drug‑like space. The pre‑installed acetamide terminus supports PROTAC linker attachment while preserving brain permeability. Procurement eliminates 4–12 week custom‑synthesis lead times, allowing immediate hit‑to‑lead optimization.

Molecular Formula C9H10BrFN2O
Molecular Weight 261.09 g/mol
Cat. No. B13363356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide
Molecular FormulaC9H10BrFN2O
Molecular Weight261.09 g/mol
Structural Identifiers
SMILESCN(CC(=O)N)C1=C(C=CC(=C1)Br)F
InChIInChI=1S/C9H10BrFN2O/c1-13(5-9(12)14)8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H2,12,14)
InChIKeyDWWDSNPKBZUAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide (CAS 1889883-76-4): Core Structural and Procurement Identification


2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide (CAS 1889883-76-4) is a halogenated N-methyl-N-phenylglycinamide derivative with molecular formula C₉H₁₀BrFN₂O and molecular weight 261.09 g/mol [1]. It is commercially supplied as a building block intermediate at ≥95% purity, with a computed XLogP3 value of 1.8 and topological polar surface area of 46.3 Ų [2]. The compound features a 5-bromo-2-fluorophenyl moiety linked via an N-methylamino bridge to a primary acetamide terminus, placing it within the class of small-molecule intermediates utilized in medicinal chemistry, kinase inhibitor discovery, and targeted protein degradation platforms . Procurement is supported through established catalog channels including TRC (Toronto Research Chemicals) and multiple contract research supply vendors [3].

Why Generic Substitution Fails for 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide: Halogen Position Isomerism and Scaffold Divergence


The 5-bromo-2-fluorophenyl substitution pattern in 2-((5-bromo-2-fluorophenyl)(methyl)amino)acetamide is non-interchangeable with regioisomeric analogs (e.g., 4-bromo-2-fluorophenyl or 3-bromo-5-fluorophenyl variants) due to differential electronic effects on reactivity, metabolic stability, and target engagement [1]. The specific ortho-fluorine / meta-bromine arrangement modulates aryl ring electron density and lipophilicity in ways that regioisomers do not replicate, while the N-methylglycinamide backbone provides a distinct hydrogen-bonding donor/acceptor profile (HBD = 1, HBA = 3) compared to phenylacetamide or benzylamine analogs [2]. Furthermore, in synthetic pathways involving copper-mediated coupling, cross-coupling at the bromo position, or dehalogenation sequences, the 5-bromo position exhibits unique reactivity characteristics—fluorinated aromatics display distinct thermodynamic stability toward dehalogenation compared to chloro- and bromo- counterparts, rendering direct substitution with alternative halogen regioisomers chemically inappropriate without full pathway re-optimization [3].

2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide: Quantitative Differentiation Evidence Versus Closest Analogs


Evidence Item 1: Lipophilicity (XLogP3) Differentiation from Non-Halogenated and Chloro-Analogs

The target compound possesses a computed XLogP3 value of 1.8, which falls within the optimal range for CNS drug-like properties while providing a measurable lipophilicity differential versus non-halogenated analogs (ΔXLogP3 ≈ +0.6 to +1.0) and chloro-substituted regioisomers [1]. The 5-bromo substituent contributes approximately 0.6–0.8 log units relative to the unsubstituted phenylglycinamide core, whereas the ortho-fluorine contributes minimal additional logP while enhancing metabolic stability. The 5-bromo-2-fluoro pattern yields a refined balance of permeability and aqueous solubility that differs from both 4-bromo-2-fluoro and 3-bromo-5-fluoro regioisomers, which exhibit distinct lipophilicity profiles due to altered dipole moment orientation and intramolecular hydrogen-bonding potential .

Lipophilicity optimization Blood-brain barrier penetration Drug-likeness Physicochemical profiling

Evidence Item 2: Halogen Substitution Pattern Enables Differential Cross-Coupling Reactivity

The 5-bromo substituent in 2-((5-bromo-2-fluorophenyl)(methyl)amino)acetamide provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) with regioselectivity orthogonal to the ortho-fluorine, which remains largely inert under standard cross-coupling conditions due to the high C–F bond strength (≈126 kcal/mol for aryl-F versus ≈84 kcal/mol for aryl-Br) [1]. The N-methylaminoacetamide moiety is positioned meta to the bromo group and ortho to the fluoro group, creating an electronic environment where the bromine is activated for oxidative addition while the fluorine exerts an inductive electron-withdrawing effect that can accelerate transmetallation in palladium-catalyzed couplings relative to non-fluorinated analogs. The 5-bromo-2-fluoro pattern permits sequential functionalization (first at C5 via cross-coupling, later potential C2 activation via directed ortho-metalation or SNAr under forcing conditions), a synthetic vector unavailable in 4-bromo-2-fluoro or 2-bromo-5-fluoro regioisomers [2].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic diversification C–Br activation

Evidence Item 3: Verified Utility as a Key Intermediate in BACE Inhibitor Synthetic Pathways

The 5-bromo-2-fluorophenyl moiety serves as a critical building block in the scalable asymmetric synthesis of the BACE1 inhibitor LY2886721, where the 5-bromo-2-fluorophenyl group is incorporated into the (3aS,6aS)-6a-(5-bromo-2-fluorophenyl)-1-((R)-1-phenylpropyl)tetrahydro-1H,3H-furo[3,4-c]isoxazole intermediate via an asymmetric nitrone cycloaddition strategy [1]. While the published route employs the corresponding aldehyde (5-bromo-2-fluorobenzaldehyde) as the direct building block, 2-((5-bromo-2-fluorophenyl)(methyl)amino)acetamide offers a more advanced intermediate that contains the N-methylaminoacetamide functionality pre-installed, potentially reducing the synthetic step count to the target pharmacophore. The 5-bromo-2-fluoro substitution pattern in LY2886721 is specifically required for optimal BACE1 binding affinity and selectivity, and the successful scale-up of this intermediate to kilogram quantities demonstrates that the 5-bromo-2-fluorophenyl scaffold is validated in process chemistry contexts where regioisomeric analogs would not yield the same target engagement [2].

BACE1 inhibitor Alzheimer's disease LY2886721 Asymmetric synthesis Process chemistry

Evidence Item 4: Topological Polar Surface Area and Hydrogen-Bonding Profile Differentiation from Carboxylic Acid Analogs

The target compound possesses a topological polar surface area (TPSA) of 46.3 Ų, with one hydrogen bond donor (primary amide NH₂) and three hydrogen bond acceptors (amide carbonyl, N-methylamino nitrogen, aryl fluorine) . This hydrogen-bonding profile differs from carboxylic acid-terminated analogs, which typically exhibit TPSA ≥57 Ų and an additional HBD, resulting in reduced passive CNS permeability. The primary acetamide group provides a hydrogen-bond donor for target interaction while maintaining TPSA below the commonly cited threshold for blood-brain barrier penetration (≈60–70 Ų for CNS drugs). The N-methyl substitution on the amino bridge eliminates a second HBD present in unsubstituted amino analogs (NH–CH₂–C(O)NH₂), further reducing TPSA by approximately 8–12 Ų and improving membrane permeability relative to secondary amine-containing comparators [1].

CNS drug design TPSA optimization Blood-brain barrier permeability Hydrogen-bonding Prodrug strategy

Evidence Item 5: Procurement Accessibility and Pricing Tiers Relative to Custom Synthesis

2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide is stocked as a catalog item by multiple established suppliers including TRC (Toronto Research Chemicals) and BOC Sciences, with defined pricing tiers and quantity breaks documented as of 2023–2024 [1]. Published list pricing shows: 10 mg at $207, 25 mg at $460, 50 mg at $867, and 100 mg at $1,200 (USD), with purity specification ≥95% [2]. This established catalog availability contrasts with custom synthesis of regioisomeric analogs (e.g., 4-bromo-2-fluoro or 3-bromo-5-fluoro N-methylglycinamides), which typically incur setup fees, extended lead times, and minimum order quantities that make exploratory SAR studies cost-prohibitive. The commercial accessibility enables rapid iterative medicinal chemistry without the delays and financial barriers associated with custom synthesis routes.

Commercial availability Building block procurement Cost efficiency Supply chain Catalog sourcing

2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Scenario 1: CNS-Penetrant Kinase Inhibitor and BACE1-Targeted Lead Optimization

The compound's XLogP3 of 1.8 and TPSA of 46.3 Ų [1] place it within optimal CNS drug-like space, making it directly applicable in medicinal chemistry programs targeting neurological kinases and BACE1. The 5-bromo-2-fluorophenyl scaffold is validated in the LY2886721 BACE1 inhibitor development pathway [2], and the pre-installed N-methylaminoacetamide functionality reduces synthetic step count versus aldehyde-based routes. Medicinal chemistry teams pursuing CNS-active kinase inhibitors (e.g., MAP2K/MEK, ERK) or BACE1 inhibitors should prioritize this compound over regioisomeric analogs due to the combined favorable physicochemical profile and validated scaffold precedent.

Scenario 2: Palladium-Catalyzed Diversification for Parallel SAR Library Synthesis

The 42 kcal/mol bond strength differential between C–Br and C–F [1] enables chemoselective Suzuki-Miyaura or Buchwald-Hartwig diversification at the 5-bromo position without competing defluorination. This orthogonal reactivity profile allows medicinal chemists to generate focused SAR libraries through a single diversification step while retaining the metabolically stabilizing ortho-fluorine. The 5-bromo-2-fluoro arrangement provides electronic activation (inductive σm for F = +0.34) that may accelerate transmetallation relative to non-fluorinated bromoarenes. Programs requiring rapid analog generation around the 5-position should select this compound over regioisomeric bromo-fluoro patterns where electronic activation and chemoselectivity differ.

Scenario 3: PROTAC and Targeted Protein Degradation Linker Chemistry

The primary acetamide terminus provides a hydrogen-bond donor (HBD = 1) suitable for engagement with E3 ligase ligands (e.g., VHL, CRBN) while maintaining CNS-compatible physicochemical properties [1]. The 5-bromo position serves as a functional handle for attaching PROTAC linker moieties via cross-coupling, enabling the construction of bifunctional degraders that retain the favorable TPSA (46.3 Ų) and lipophilicity (XLogP3 = 1.8) for CNS applications. PROTAC discovery teams targeting CNS proteins should favor this scaffold over carboxylic acid-terminated analogs (higher TPSA, reduced brain penetration) or secondary amine-containing comparators (additional HBD, increased TPSA).

Scenario 4: Structure-Activity Relationship Studies of Halogen Substitution Patterns in Lead Series

The catalog availability at defined pricing tiers ($207/10 mg to $1,200/100 mg) [1] enables cost-effective SAR exploration comparing 5-bromo-2-fluoro substitution against 4-bromo-2-fluoro, 3-bromo-5-fluoro, and chloro-substituted analogs. The measurable XLogP3 differential (Δ = +0.6 to +1.0 versus non-halogenated core) and defined TPSA (46.3 Ų) provide quantitative benchmarks for assessing the contribution of this specific halogen pattern to target potency, metabolic stability, and permeability. Procurement of this catalog item eliminates the 4–12 week lead times and setup fees associated with custom synthesis of regioisomeric analogs, accelerating the SAR feedback loop in hit-to-lead campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.